Lipophilicity (logP) Comparison: 2-(2-Chlorophenoxy)-N-ethylethanamine vs. Primary Amine Analog
The N-ethyl substitution on 2-(2-chlorophenoxy)-N-ethylethanamine results in a significantly higher calculated lipophilicity compared to its primary amine analog, 2-(2-chlorophenoxy)ethylamine. The target compound has a calculated XLogP3 of 2.6 , whereas the primary amine analog has a reported XLogP3 of 1.9 [1]. This difference in logP is critical for predicting membrane permeability and solubility.
Target 2.6 vs primary amine 1.9
| Evidence Dimension | Calculated Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.6 |
| Comparator Or Baseline | 2-(2-chlorophenoxy)ethylamine: 1.9 |
| Quantified Difference | ΔlogP = +0.7 |
| Conditions | Calculated value; standard conditions for XLogP3 algorithm. |
Why This Matters
A higher logP value indicates increased lipophilicity, which influences compound behavior in partitioning assays, cell permeability, and potential off-target binding, making the N-ethyl derivative a distinct chemical entity for screening libraries.
- [1] PubChem. 2-(2-Chlorophenoxy)ethylamine. Compound Summary. View Source
